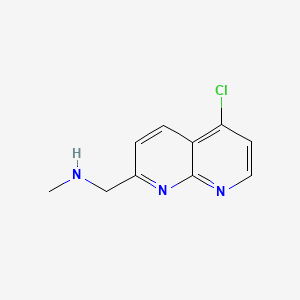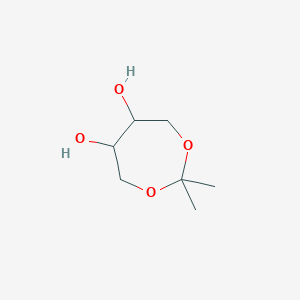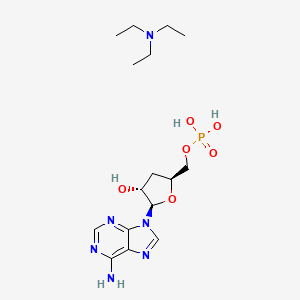
3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt is a chemical compound with the molecular formula C10H14N5O6P • x (C6H15N). It is a derivative of adenosine monophosphate, where the 3’ hydroxyl group is replaced by a hydrogen atom, making it a deoxy compound. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt typically involves the phosphorylation of 3’-deoxyadenosine. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) under controlled temperature conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods
In an industrial setting, the production of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt may involve large-scale phosphorylation reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization, chromatography, or recrystallization to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleotides.
Aplicaciones Científicas De Investigación
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral research and as a precursor for drug development.
Industry: The compound is used in the production of biochemical reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt involves its incorporation into nucleic acids. As a deoxy compound, it can terminate DNA or RNA synthesis by preventing the addition of further nucleotides. This property is particularly useful in antiviral research, where it can inhibit viral replication by terminating the elongation of viral DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine 5’-Triphosphate (ddATP): Similar to 3’-Deoxyadenosine 5’-Monophosphate, but with additional deoxy modifications at the 2’ and 3’ positions.
Adenosine 3’,5’-Cyclic Monophosphate (cAMP): A cyclic nucleotide with different structural and functional properties.
2’,5’-Dideoxyadenosine 3’-Monophosphate: Another deoxy derivative with variations in the phosphate group attachment.
Uniqueness
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt is unique due to its specific deoxy modification at the 3’ position, which allows it to act as a chain terminator in nucleic acid synthesis. This property distinguishes it from other similar compounds and makes it valuable in research and therapeutic applications.
Propiedades
Número CAS |
63244-69-9 |
|---|---|
Fórmula molecular |
C16H29N6O6P |
Peso molecular |
432.41 g/mol |
Nombre IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O6P.C6H15N/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;1-4-7(5-2)6-3/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);4-6H2,1-3H3/t5-,6+,10+;/m0./s1 |
Clave InChI |
BLDFYQBIOZLCPP-BXXYBDJJSA-N |
SMILES isomérico |
CCN(CC)CC.C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
SMILES canónico |
CCN(CC)CC.C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


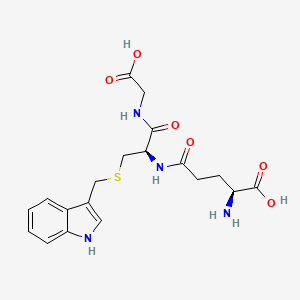
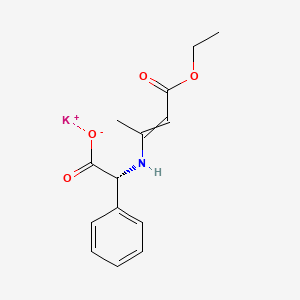
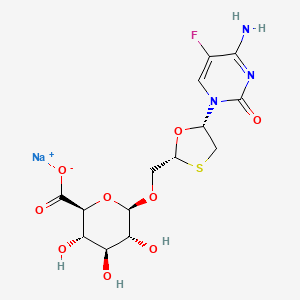
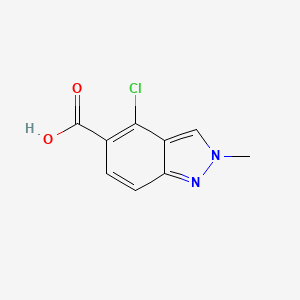
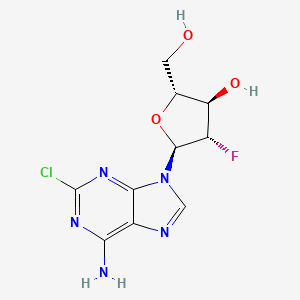
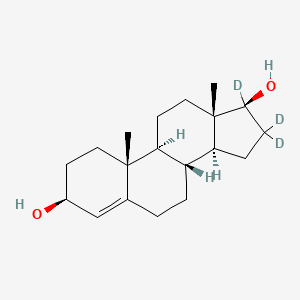
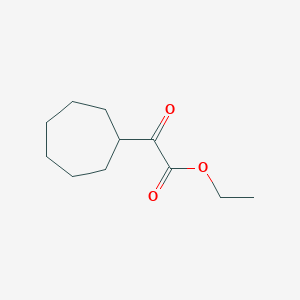
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
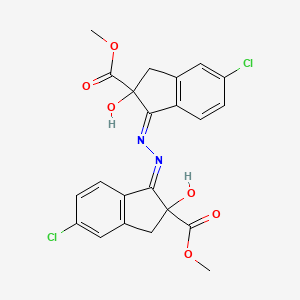
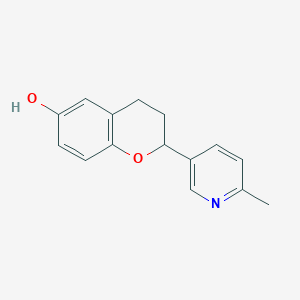
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
